molecular formula C21H15ClFN3O2 B2791171 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931943-09-8

3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2791171
CAS RN: 931943-09-8
M. Wt: 395.82
InChI Key: LTMGRKJDNUSKMJ-UHFFFAOYSA-N
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Description

The molecule “3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and are structurally similar to purines, which are found in DNA and RNA.

Scientific Research Applications

Antitumor Activity

Research has shown that pyrido[2,3-d]pyrimidine derivatives, including 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibit significant antitumor properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cell proliferation pathways . This makes them promising candidates for the development of new anticancer drugs.

Antibacterial Applications

Pyrido[2,3-d]pyrimidine derivatives have been identified as potent antibacterial agents. The structural features of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione contribute to its ability to inhibit bacterial growth, making it a potential candidate for treating bacterial infections .

Central Nervous System (CNS) Depressive Activity

This compound has shown potential in CNS depressive activity, which could be beneficial in the treatment of conditions such as anxiety and insomnia. The mechanism involves modulation of neurotransmitter systems, providing a calming effect on the nervous system .

Anticonvulsant Properties

Pyrido[2,3-d]pyrimidine derivatives, including this compound, have demonstrated anticonvulsant properties. They can help in managing seizure disorders by stabilizing neuronal activity and preventing abnormal electrical discharges in the brain .

Antipyretic Effects

The compound also exhibits antipyretic effects, which means it can reduce fever. This is particularly useful in the development of medications aimed at managing fever and associated symptoms in various illnesses .

Fluorescent Materials for OLEDs

Pyrido[2,3-d]pyrimidine derivatives are used in the development of fluorescent materials for organic light-emitting diodes (OLEDs). These materials are crucial for creating high-performance, cost-effective multicolor display applications due to their high photoluminescence quantum efficiency .

Medicinal Chemistry and Drug Design

The structural framework of pyrido[2,3-d]pyrimidine derivatives is valuable in medicinal chemistry for designing new drugs. The versatility of this scaffold allows for the creation of compounds with diverse biological activities, making it a key component in drug discovery and development .

Catalysis in Organic Synthesis

Pyrido[2,3-d]pyrimidine derivatives are also used in catalysis, particularly in Pd-catalyzed reactions. These reactions are important for the synthesis of complex organic molecules, which are essential in the development of pharmaceuticals and other fine chemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-fluorobenzaldehyde", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of a suitable solvent to form the imine intermediate.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to the reaction mixture and stirring at a suitable temperature for a specific time.", "Step 3: Addition of a catalyst to the reaction mixture and stirring for a specific time to yield the final product.", "Step 4: Purification of the product by column chromatography or recrystallization." ] }

CAS RN

931943-09-8

Product Name

3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.82

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN3O2/c22-18-6-2-1-4-15(18)13-26-20(27)17-5-3-11-24-19(17)25(21(26)28)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2

InChI Key

LTMGRKJDNUSKMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl

solubility

not available

Origin of Product

United States

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